molecular formula C7H14GeO2 B14254349 Trimethyl[(2-methylacryloyl)oxy]germane CAS No. 398130-99-9

Trimethyl[(2-methylacryloyl)oxy]germane

Cat. No.: B14254349
CAS No.: 398130-99-9
M. Wt: 202.81 g/mol
InChI Key: DJMCFMCWEQIJPJ-UHFFFAOYSA-N
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Description

This compound features a germanium atom bonded to three methyl groups and a 2-methylacryloyloxy moiety. The 2-methylacryloyl group introduces α,β-unsaturated ester functionality, enhancing its reactivity in polymerization and conjugate addition reactions.

Properties

CAS No.

398130-99-9

Molecular Formula

C7H14GeO2

Molecular Weight

202.81 g/mol

IUPAC Name

trimethylgermyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H14GeO2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3

InChI Key

DJMCFMCWEQIJPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O[Ge](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2-methylacryloyl)oxy]germane typically involves the reaction of methacrylic acid with trimethylgermanium chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 25-50°C and using solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2-methylacryloyl)oxy]germane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl[(2-methylacryloyl)oxy]germane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[(2-methylacryloyl)oxy]germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and protein function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Trimethyl[(2-methylacryloyl)oxy]germane with structurally related organogermanium compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications References
This compound C₈H₁₄O₂Ge ~229.3 (estimated) 2-methylacryloyloxy Polymerization, conjugate additions Inferred
Benzoyltrimethylgermane C₁₀H₁₄OGe 229.82 Benzoyloxy Catalytic cross-coupling, ligand synthesis
(4-Chlorophenyl)trimethylgermane C₉H₁₃ClGe 229.24 4-chlorophenyl Precursor for Grignard reagents, alkylation
Trimethylgermanium chloride C₃H₉ClGe 153.15 Chloride Alkylating agent, precursor to organogermanium derivatives
Divarolide C (Germacranolide) C₂₃H₃₂O₈ 436.49 2-methylacryloyl (natural product) Cytotoxic activity (biological applications)

Detailed Analysis

This compound vs. Benzoyltrimethylgermane
  • Structural Differences : The acryloyloxy group in the former introduces an α,β-unsaturated ester, while the benzoyloxy group in the latter is aromatic.
  • Reactivity : The acryloyl group enables Michael additions and radical polymerization, whereas the benzoyl group participates in electrophilic aromatic substitution or Pd-catalyzed cross-coupling (e.g., in , benzoyltrimethylgermane undergoes Rh-catalyzed transformations) .
  • Applications : The acryloyl derivative is likely used in polymer coatings, while benzoyltrimethylgermane serves as a ligand or intermediate in synthetic chemistry.
This compound vs. (4-Chlorophenyl)trimethylgermane
  • Electronic Effects : The electron-withdrawing chloro group on the aryl ring reduces germanium’s electrophilicity compared to the electron-deficient acryloyloxy group.
  • Solubility : Both compounds are expected to be hydrophobic, but the acryloyl derivative may exhibit better miscibility in polar aprotic solvents due to its ester group .
This compound vs. Trimethylgermanium Chloride
  • Functionality : The chloride in trimethylgermanium chloride makes it a superior leaving group, ideal for nucleophilic substitution. In contrast, the acryloyloxy group is tailored for addition reactions.
  • Safety : Both compounds are moisture-sensitive, but the chloride’s higher volatility (boiling point 102°C) poses greater inhalation risks .

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